molecular formula C14H10N2S B14673993 9-Methyl-9H-carbazol-3-yl thiocyanate CAS No. 34058-69-0

9-Methyl-9H-carbazol-3-yl thiocyanate

Cat. No.: B14673993
CAS No.: 34058-69-0
M. Wt: 238.31 g/mol
InChI Key: AOJOUHNVIKTEBG-UHFFFAOYSA-N
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Description

9-Methyl-9H-carbazol-3-yl thiocyanate is an organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their wide range of biological and pharmacological properties, including antibacterial, antitumor, antioxidant, and anti-inflammatory activities . The compound’s structure consists of a carbazole moiety substituted with a methyl group at the 9th position and a thiocyanate group at the 3rd position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Methyl-9H-carbazol-3-yl thiocyanate typically involves the reaction of 9-methyl-9H-carbazole with thiocyanate reagents. One common method is the reaction of 9-methyl-9H-carbazole with potassium thiocyanate in the presence of a suitable oxidizing agent, such as manganese dioxide, under mild conditions . The reaction is usually carried out in an organic solvent like acetone at room temperature, resulting in the formation of this compound in good yield.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

9-Methyl-9H-carbazol-3-yl thiocyanate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiocyanate group to an amine or other functional groups.

    Substitution: The thiocyanate group can be substituted with other nucleophiles, such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium iodide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted carbazole derivatives, depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the thiocyanate group at the 3rd position enhances its reactivity and potential for further functionalization, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

34058-69-0

Molecular Formula

C14H10N2S

Molecular Weight

238.31 g/mol

IUPAC Name

(9-methylcarbazol-3-yl) thiocyanate

InChI

InChI=1S/C14H10N2S/c1-16-13-5-3-2-4-11(13)12-8-10(17-9-15)6-7-14(12)16/h2-8H,1H3

InChI Key

AOJOUHNVIKTEBG-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)SC#N)C3=CC=CC=C31

Origin of Product

United States

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